molecular formula C10H5Cl3N2O4S2 B12599026 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- CAS No. 646039-87-4

2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro-

Cat. No.: B12599026
CAS No.: 646039-87-4
M. Wt: 387.6 g/mol
InChI Key: ZCHYGVIGSMQIEI-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and multiple chlorine and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the thiophene ring using a nitrating agent such as nitric acid.

    Chlorination: Chlorination of the thiophene ring using chlorine gas or a chlorinating agent.

    Sulfonamide Formation: Reaction of the chlorinated thiophene with a sulfonamide precursor under suitable conditions to form the sulfonamide group.

    Substitution: Introduction of the 3,5-dichlorophenyl group through a substitution reaction, often using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene: A reduced form of the compound with an amine group instead of a nitro group.

    2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-methylthiophene: A methyl-substituted derivative.

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

646039-87-4

Molecular Formula

C10H5Cl3N2O4S2

Molecular Weight

387.6 g/mol

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H5Cl3N2O4S2/c11-5-1-6(12)3-7(2-5)14-21(18,19)9-4-8(15(16)17)10(13)20-9/h1-4,14H

InChI Key

ZCHYGVIGSMQIEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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